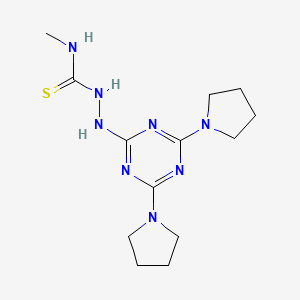

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

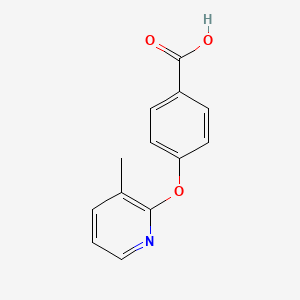

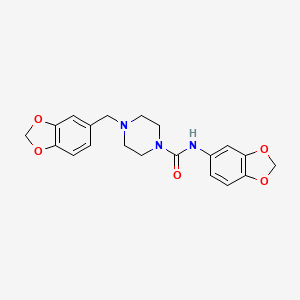

This compound is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . It also contains pyrrolidinyl groups attached to the triazine ring and a N-methylhydrazinecarbothioamide group.

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,3,5-triazine core, with the various substituents attached at the 2, 4, and 6 positions of the ring . The exact structure would depend on the specific arrangement and conformation of these substituents.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, triazines are known to participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring or the substituents attached to the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidinyl groups might increase its solubility in organic solvents .Applications De Recherche Scientifique

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls and inhibit the growth of various pathogens. The presence of the pyrrolidine and triazine rings enhances its binding affinity to bacterial enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Research

The compound’s unique structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). Its ability to selectively target cancer cells while sparing healthy cells makes it a valuable tool in the development of targeted cancer therapies .

Enzyme Inhibition Studies

1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA has been used in enzyme inhibition studies due to its ability to bind to active sites of various enzymes. This property is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its ability to interfere with the metabolic processes of pests and weeds makes it a candidate for developing environmentally friendly agricultural chemicals .

Pharmaceutical Development

In pharmaceutical development, this compound is investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can improve the solubility, stability, and bioavailability of therapeutic agents.

These applications highlight the versatility and potential of 1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde A brief review of the biological potential of indole derivatives : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds : An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N8S/c1-14-13(22)19-18-10-15-11(20-6-2-3-7-20)17-12(16-10)21-8-4-5-9-21/h2-9H2,1H3,(H2,14,19,22)(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPBWPOUDFTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)